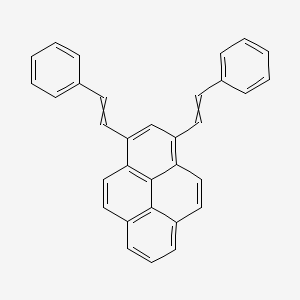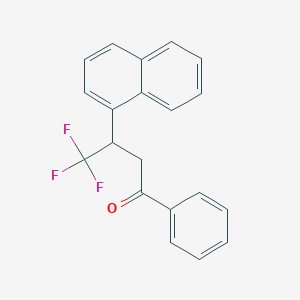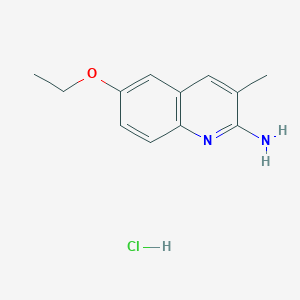
1,3-Bis(2-phenylethenyl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-phenylethenyl)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by a pyrene core substituted with two phenylethenyl groups at the 1 and 3 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-phenylethenyl)pyrene can be synthesized through various synthetic routes. One common method involves the cycloisomerization of [2,2]metacyclophanes, which is then followed by valence isomerization and dehydrogenation to form the pyrene core . Another approach is the electrophilic aromatic substitution of pre-existing pyrene with phenylethenyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-phenylethenyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution often employs reagents like tert-butyl chloride for selective substitution.
Major Products
The major products formed from these reactions include various substituted pyrenes, hydrogenated pyrenes, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(2-phenylethenyl)pyrene has several scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting devices (OLEDs) and other optoelectronic applications.
Materials Science: The compound is studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Research: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-phenylethenyl)pyrene primarily involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence and other photophysical phenomena. These properties are exploited in various applications, including sensing and imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have similar substitution patterns and photophysical properties.
1,6- and 1,8-Disubstituted Pyrenes: These compounds also exhibit unique electronic properties due to their substitution patterns.
Uniqueness
1,3-Bis(2-phenylethenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Propriétés
Numéro CAS |
921599-37-3 |
|---|---|
Formule moléculaire |
C32H22 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1,3-bis(2-phenylethenyl)pyrene |
InChI |
InChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H |
Clé InChI |
ADFPVOSAWXYKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)

![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)



![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12632071.png)
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)

